molecular formula C10H11BrFN B12982596 3-(4-Bromophenyl)-4-fluoropyrrolidine

3-(4-Bromophenyl)-4-fluoropyrrolidine

Cat. No.: B12982596
M. Wt: 244.10 g/mol
InChI Key: CYLVRZJFGPBQDX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-fluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenyl and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-fluoropyrrolidine typically involves the reaction of 4-bromobenzaldehyde with fluoropyrrolidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in the formation of a more saturated compound.

Scientific Research Applications

3-(4-Bromophenyl)-4-fluoropyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-fluoropyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including drug development and materials science.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

3-(4-bromophenyl)-4-fluoropyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6H2

InChI Key

CYLVRZJFGPBQDX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C2=CC=C(C=C2)Br

Origin of Product

United States

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